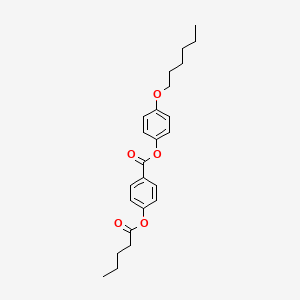
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexyloxy group attached to a phenyl ring and a pentanoyloxy group attached to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(Hexyloxy)phenol and 4-(Pentanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Oxidation: The phenyl ring can be oxidized using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium is commonly used for oxidation reactions.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-(Hexyloxy)phenol and 4-(Pentanoyloxy)benzoic acid.
Oxidation: Products may include benzoic acid derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate has several applications in scientific research:
Materials Science: It can be used in the synthesis of liquid crystalline materials, which have applications in display technologies and optical devices.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of drugs or as a model compound for studying ester hydrolysis in biological systems.
Chemistry: It is used in the study of esterification and hydrolysis reactions, providing insights into reaction mechanisms and kinetics.
Mécanisme D'action
The mechanism of action of 4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate primarily involves its ester bonds. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding alcohols and acids. The aromatic rings may also participate in electrophilic substitution reactions, where the electron-rich phenyl rings attract electrophiles, resulting in substitution at specific positions on the ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate
- 4-(Hexyloxy)phenyl 4-butyloxybenzoate
- 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate
Uniqueness
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate is unique due to its specific combination of hexyloxy and pentanoyloxy groups, which impart distinct physical and chemical properties. This combination can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
52811-92-4 |
|---|---|
Formule moléculaire |
C24H30O5 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(4-hexoxyphenyl) 4-pentanoyloxybenzoate |
InChI |
InChI=1S/C24H30O5/c1-3-5-7-8-18-27-20-14-16-22(17-15-20)29-24(26)19-10-12-21(13-11-19)28-23(25)9-6-4-2/h10-17H,3-9,18H2,1-2H3 |
Clé InChI |
BUMQMJMEHOYVSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
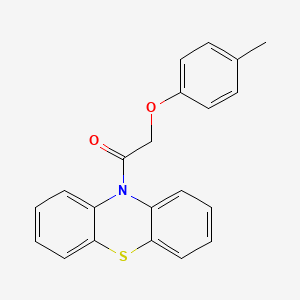
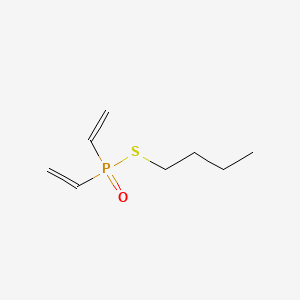
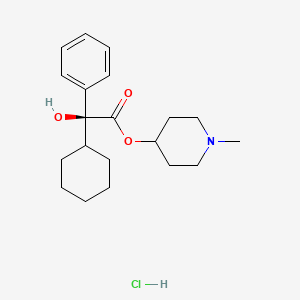
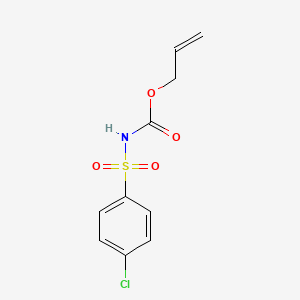
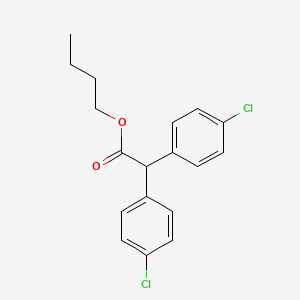
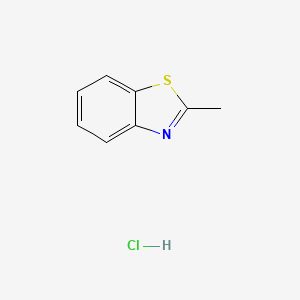
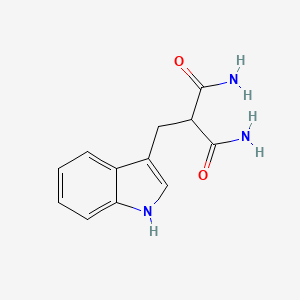
![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
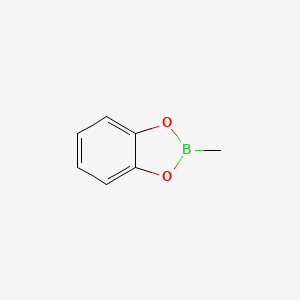
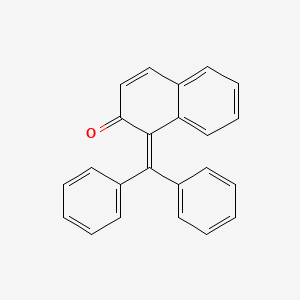
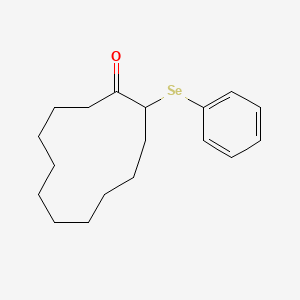
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)

